molecular formula C25H21NO4S2 B2901328 1-Phenyl-2-((2-(p-tolyl)-4-tosyloxazol-5-yl)thio)ethanone CAS No. 850926-59-9

1-Phenyl-2-((2-(p-tolyl)-4-tosyloxazol-5-yl)thio)ethanone

Cat. No.: B2901328
CAS No.: 850926-59-9
M. Wt: 463.57
InChI Key: BQNINOVRUZPLKQ-UHFFFAOYSA-N
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Description

1-Phenyl-2-((2-(p-tolyl)-4-tosyloxazol-5-yl)thio)ethanone is a heterocyclic compound featuring an oxazole core substituted with a p-tolyl group at position 2 and a tosyl (p-toluenesulfonyl) group at position 2. The thioether linkage at position 5 connects the oxazole ring to a phenyl ethanone moiety. This structure combines aromatic, sulfonyl, and ketone functionalities, making it a candidate for diverse applications, including medicinal chemistry and materials science. Its synthesis likely involves cyclization and substitution reactions, with purification via recrystallization, as observed in analogous compounds (e.g., triazole derivatives in ) .

Properties

IUPAC Name

2-[[2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4S2/c1-17-8-12-20(13-9-17)23-26-24(32(28,29)21-14-10-18(2)11-15-21)25(30-23)31-16-22(27)19-6-4-3-5-7-19/h3-15H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNINOVRUZPLKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)SCC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-2-((2-(p-tolyl)-4-tosyloxazol-5-yl)thio)ethanone typically involves multiple steps, starting with the preparation of the oxazole ring The oxazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions The phenyl and p-tolyl groups are then introduced through substitution reactions, followed by the addition of the tosyl group

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-((2-(p-tolyl)-4-tosyloxazol-5-yl)thio)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.

    Substitution: The phenyl, p-tolyl, and tosyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as the use of Lewis acids or bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Scientific Research Applications

Scientific Research Applications of 1-Phenyl-2-((2-(p-tolyl)-4-tosyloxazol-5-yl)thio)ethanone

This compound is a complex organic compound featuring phenyl, p-tolyl, and tosyl groups attached to an oxazole ring. This unique structure gives it specific chemical and biological properties, making it useful in various scientific applications.

Chemical Properties and Structure

The compound has the molecular formula C25H21NO4S2 and a molecular weight of 463.6 g/mol. Its IUPAC name is 2-[[2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]-1-phenylethanone. Key structural components include:

  • Phenyl Group : Contributes to its hydrophobic nature, facilitating interactions with biological membranes.
  • p-Tolyl Group : Enhances lipophilicity, which can affect its pharmacokinetic properties.
  • Tosyl Group : Reactive in substitution reactions, making it valuable in medicinal chemistry.
  • Oxazole Ring : Imparts significant biological activity due to its heterocyclic nature.

Potential Applications

This compound can undergo oxidation, reduction, and substitution reactions.

  • Oxidation : Can form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
  • Reduction : Can be converted to its corresponding thiol or other reduced forms using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
  • Substitution : The phenyl, p-tolyl, and tosyl groups can be substituted with other functional groups under specific conditions, potentially using catalysts or Lewis acids/bases.

Given these properties, the compound has shown potential in:

  • Chemistry : Building block for synthesizing complex molecules.
  • Biology : Probe or reagent in biochemical assays and studies.
  • Medicine : Potential therapeutic properties, such as antimicrobial or anticancer activity.
  • Industry : Development of new materials or as an intermediate in chemical manufacturing processes.

The biological activity of this compound involves interactions with molecular targets and pathways, where its structure allows it to bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Research Findings

  • Anti-inflammatory Activity : Oxazole derivatives have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.
  • Anticancer Potential : Modifications in the oxazole moiety can enhance cytotoxicity against cancer cells, with certain derivatives showing activity against breast and lung cancer cell lines.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-((2-(p-tolyl)-4-tosyloxazol-5-yl)thio)ethanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in its oxazole-thioether framework. Key comparisons include:

Compound Core Structure Substituents Key Differences
Target Compound Oxazole 2-(p-tolyl), 4-tosyl, 5-thioether Baseline for comparison.
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () Triazole Phenylsulfonyl, difluorophenyl Triazole ring (5-membered, 3 N atoms) vs. oxazole (5-membered, 1 O, 1 N). Higher basicity in triazole may influence reactivity .
1-(5-(1-phenyl-3-p-tolyl-1H-pyrazol-4-yl)-3-(thiophen-2-yl)-4,5-dihydropyrazol-1-yl)-ethanone () Pyrazole Thiophene, p-tolyl Pyrazole ring (2 N atoms) offers distinct hydrogen-bonding potential. Thiophene introduces π-conjugation variability .
5-((2-((4-chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole () Tetrazole Chlorobenzyl, chlorophenyl Tetrazole (4 N atoms) is highly polar, impacting solubility and metabolic stability .

Electronic and Steric Effects

  • In contrast, electron-donating groups (e.g., 4-methoxy in ) increase ring reactivity but may reduce bioactivity .
  • Steric Hindrance : The 4-tosyl group in the target compound may hinder interactions at the oxazole’s 5-position, whereas smaller substituents (e.g., methyl in ) allow for more flexible molecular docking .

Biological Activity

1-Phenyl-2-((2-(p-tolyl)-4-tosyloxazol-5-yl)thio)ethanone is a complex organic compound notable for its unique structural features, including phenyl, p-tolyl, tosyl, and thio groups attached to an oxazole ring. This article provides a detailed examination of its biological activity, synthesis, and potential applications based on diverse sources.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Phenyl Group : Contributes to the hydrophobic nature and potential interaction with biological membranes.
  • p-Tolyl Group : Enhances lipophilicity, possibly affecting its pharmacokinetics.
  • Tosyl Group : Known for its reactivity in substitution reactions, which can be harnessed in medicinal chemistry.
  • Oxazole Ring : Imparts significant biological activity due to its heterocyclic nature.

The IUPAC name for this compound is 2-[[2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]-1-phenylethanone, and its molecular formula is C25H21NO4S2C_{25}H_{21}NO_4S_2 .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate enzyme activities or receptor functions, leading to various physiological effects. Preliminary studies suggest that the compound could exhibit:

  • Antimicrobial Activity : Potential inhibition of bacterial growth due to its structural components that may interfere with microbial metabolism.
  • Anti-inflammatory Effects : Similar compounds have demonstrated strong inhibition of cyclooxygenase (COX), which is crucial in the inflammatory response .

Research Findings

A variety of studies have explored the biological implications of similar compounds. For instance, derivatives of oxazole have shown promising results in anti-inflammatory assays by inhibiting COX enzymes. The structure–activity relationship (SAR) indicates that specific substitutions can enhance anti-inflammatory properties .

Anti-inflammatory Activity

In a study evaluating a series of oxazole derivatives, compounds similar to this compound exhibited significant anti-inflammatory effects. The study utilized carrageenan-induced paw edema in rats as a model for inflammation. Compounds that maintained the oxazole structure while varying substituents showed varied efficacy in reducing inflammation .

Anticancer Potential

Another line of investigation focused on the antiproliferative effects of related compounds against various human tumor cell lines. The findings indicated that modifications in the oxazole moiety could enhance cytotoxicity against cancer cells. For example, certain derivatives demonstrated improved activity against breast and lung cancer cell lines .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with other similar compounds:

Compound NameStructural FeaturesBiological Activity
2-Hydroxy-1-Phenyl-2-p-Tolyl-EthanoneLacks oxazole groupModerate anti-inflammatory
1-(2-Hydroxy-4-(2-Hydroxypropoxy)Phenyl)EthanoneDifferent functional groupsLow cytotoxicity
2-Chloro-1-(4-Hydroxy-Phenyl)EthanoneContains chloro instead of thioLimited antimicrobial activity

The unique combination of functional groups in this compound contributes to its distinct biological profile compared to these other compounds.

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